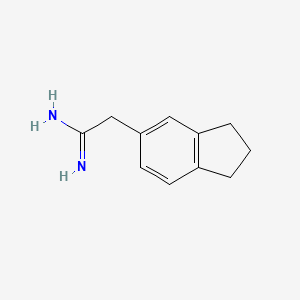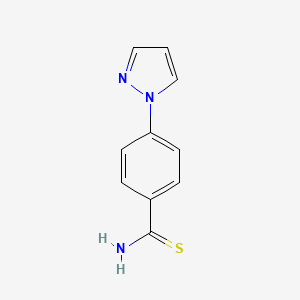
methyl1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrole ring substituted with a bromodifluoromethyl group and a carboxylate ester, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of the bromodifluoromethyl group onto the pyrrole ring. One common method is the reaction of a pyrrole derivative with bromodifluoromethylating agents under controlled conditions. For example, the reaction of 1H-pyrrole-3-carboxylate with bromodifluoromethylating reagents such as bromodifluoromethyl sulfone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. For example, palladium catalysts are often used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of substituted pyrrole derivatives, while coupling reactions can produce complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The exact molecular pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bromodifluoromethyl-substituted heterocycles and pyrrole derivatives. Examples include:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole
- 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one
Uniqueness
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a bromodifluoromethyl group and a carboxylate ester
Eigenschaften
Molekularformel |
C7H6BrF2NO2 |
|---|---|
Molekulargewicht |
254.03 g/mol |
IUPAC-Name |
methyl 1-[bromo(difluoro)methyl]pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H6BrF2NO2/c1-13-6(12)5-2-3-11(4-5)7(8,9)10/h2-4H,1H3 |
InChI-Schlüssel |
UDIVLHNGOWEACL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN(C=C1)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)



![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)





